N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 4-Ethylphenyl group: A lipophilic aromatic substituent at the acetamide nitrogen, which may enhance membrane permeability.
- Sulfanyl bridge: A sulfur atom linking the acetamide moiety to the thienopyrimidinone core, contributing to conformational rigidity and redox stability.
The compound’s molecular formula is C₂₂H₂₅N₃O₂S₂ (calculated molecular weight: 451.58 g/mol), with one H-bond donor and five H-bond acceptors, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-4-15-5-7-16(8-6-15)22-18(25)13-28-21-23-17-10-12-27-19(17)20(26)24(21)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBGUMNISFDQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following details:
| Property | Description |
|---|---|
| Molecular Formula | C18H25N3O2S2 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | VQJJRGATKZIAMQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate the activity of enzymes and receptors involved in critical biological pathways, potentially influencing processes such as cell signaling and metabolic regulation.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes that play roles in cellular metabolism.
- Receptor Interaction : It could bind to receptors that modulate neurotransmission or hormonal responses.
Biological Activity
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that compounds structurally related to thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
This compound has exhibited antimicrobial activity against a range of bacteria and fungi. This suggests potential applications in treating infections or as a preservative in pharmaceutical formulations.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the compound's effects on breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and necrosis being confirmed via flow cytometry analysis.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating promising antibacterial properties.
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares the target compound with analogs differing in substituents on the phenyl ring (R₁) and pyrimidinone ring (R₂):
Key Observations :
- Lipophilicity : The 4-ethylphenyl group in the target compound confers moderate lipophilicity, while the trifluoromethoxy analog () exhibits higher polarity due to the electron-withdrawing CF₃ group.
- Steric Effects : The 3-methylbutyl chain in the target compound may reduce binding affinity to flat enzymatic pockets compared to the 7-phenyl-substituted analog (), which has greater steric hindrance.
- Metabolic Stability : The trifluoromethoxy group () is likely to resist oxidative metabolism, whereas the ethyl group in the target compound could be susceptible to CYP450-mediated oxidation .
Structural and Crystallographic Insights
- Crystal Packing: Analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () form extensive H-bond networks via their diaminopyrimidine moiety, stabilizing their solid-state structures. The target compound’s 3-methylbutyl chain may disrupt such interactions, leading to less ordered packing .
- SHELX Refinement : Structural data for these analogs are often resolved using SHELX software (), which optimizes parameters for small-molecule crystallography. The sulfur atom in the sulfanyl bridge is a critical factor in density map interpretation .
Pharmacokinetic and ADMET Considerations
- LogP and Solubility: The target compound’s logP (estimated ~3.5) is higher than the diaminopyrimidine analog (logP ~2.1, ), suggesting reduced aqueous solubility.
- Equation-Based Predictions : ADMET models () highlight that substituents like trifluoromethoxy or ethylphenyl groups significantly alter logD and plasma protein binding. For example, the trifluoromethoxy analog () may exhibit a longer half-life due to reduced clearance .
Research Findings and Implications
Environmental Behavior
- Lumping Strategy: Compounds with similar cores (e.g., thienopyrimidinone) but varying substituents may be grouped for environmental modeling (). However, the 3-methylbutyl chain in the target compound could lead to distinct degradation pathways compared to smaller analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
